![molecular formula C12H30OSi3 B14418418 ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) CAS No. 80431-41-0](/img/structure/B14418418.png)
({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) is a chemical compound that belongs to the class of organosilicon compounds. It is characterized by the presence of silicon atoms bonded to organic groups, which imparts unique properties to the compound. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) typically involves the reaction of trimethylsilyl chloride with an appropriate alkene or alkyne in the presence of a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum complexes to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the organic groups is replaced by another group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are often conducted in anhydrous conditions.
Substitution: Various organic halides; reactions may require the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes with different organic groups.
Scientific Research Applications
Chemistry
In chemistry, ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) is used as a reagent in organic synthesis. It is particularly useful in the formation of carbon-silicon bonds, which are important in the development of new materials and pharmaceuticals.
Biology
The compound has applications in biology, where it is used in the modification of biomolecules. Its ability to form stable bonds with organic groups makes it useful in the development of bioconjugates and labeling agents.
Medicine
In medicine, the compound is explored for its potential in drug delivery systems. Its stability and reactivity allow for the development of novel drug formulations that can improve the efficacy and safety of therapeutic agents.
Industry
Industrially, ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) is used in the production of silicone-based materials. These materials have applications in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which ({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) exerts its effects involves the formation of stable silicon-carbon bonds. These bonds are resistant to hydrolysis and oxidation, making the compound highly stable. The molecular targets and pathways involved depend on the specific application, such as the modification of biomolecules or the formation of new materials.
Comparison with Similar Compounds
Similar Compounds
- (1,1-Dimethyl-2-propynyl)oxy trimethylsilane
- (1-tert-Butylvinyloxy)trimethylsilane
Uniqueness
({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane) is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to similar compounds, it offers advantages in terms of its ability to form stable bonds with a wide range of organic groups, making it versatile for various applications in chemistry, biology, medicine, and industry.
Properties
CAS No. |
80431-41-0 |
|---|---|
Molecular Formula |
C12H30OSi3 |
Molecular Weight |
274.62 g/mol |
IUPAC Name |
bis(trimethylsilyl)methyl-dimethyl-prop-1-en-2-yloxysilane |
InChI |
InChI=1S/C12H30OSi3/c1-11(2)13-16(9,10)12(14(3,4)5)15(6,7)8/h12H,1H2,2-10H3 |
InChI Key |
HWAHNKHLLZULCY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)O[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


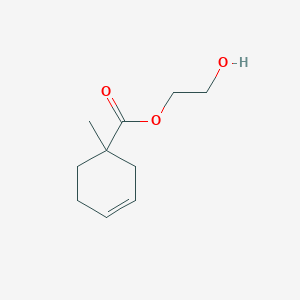
![4-Methyl-4-[2-(propanoylsulfanyl)ethyl]morpholin-4-ium iodide](/img/structure/B14418343.png)
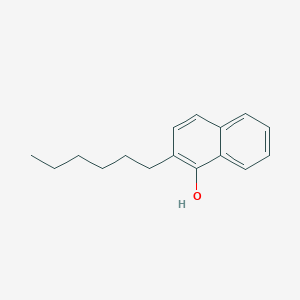

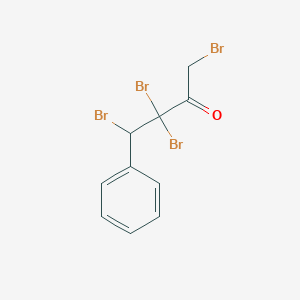
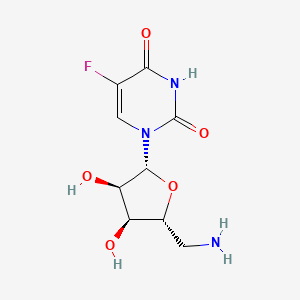
![5,6,7,9,10,31,32,33-Octachlorodecacyclo[24.7.1.14,8.115,19.02,25.03,13.014,24.030,34.012,36.023,35]hexatriaconta-1(33),2(25),3(13),4(36),5,7,9,11,14(24),15,17,19(35),20,22,26(34),27,29,31-octadecaene](/img/structure/B14418388.png)

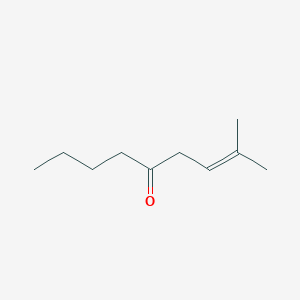
![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
![1-[1-(2-Phenylethyl)cyclohexyl]piperidine](/img/structure/B14418415.png)
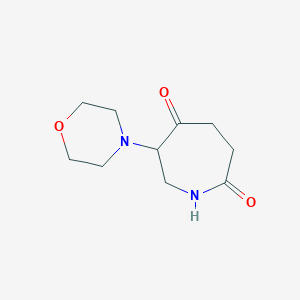
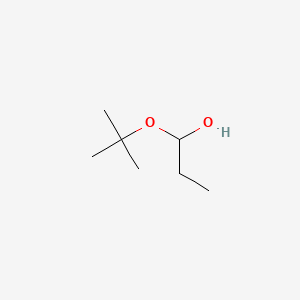
![1-Bromo-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14418434.png)
